molecular formula C31H47N3O9 B10777417 5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid

5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid

Cat. No.: B10777417
M. Wt: 605.7 g/mol
InChI Key: WVFJFYADATXBBE-JIFQQKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PNU177836 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PNU177836 may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

PNU177836 has several scientific research applications, including:

Mechanism of Action

PNU177836 exerts its effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B negatively regulates insulin signaling by dephosphorylating key tyrosine residues within the regulatory domain of the insulin receptor. By inhibiting PTP1B, PNU177836 enhances insulin signaling, which can improve insulin sensitivity and potentially treat type II diabetes .

Comparison with Similar Compounds

PNU177836 is unique in its specific inhibition of PTP1B. Similar compounds include other phenoxyacetic acid derivatives and peptidomimetic inhibitors of PTP1B. These compounds share structural similarities but may differ in their potency, selectivity, and pharmacokinetic properties .

Some similar compounds include:

PNU177836 stands out due to its specific inhibition of PTP1B and its potential therapeutic applications in improving insulin sensitivity.

Properties

Molecular Formula

C31H47N3O9

Molecular Weight

605.7 g/mol

IUPAC Name

2-(carboxymethoxy)-5-[(2S,3R)-3-hydroxy-2-[[(1S,2S)-1-hydroxy-2-[[(S)-hydroxy-[(2-methylpropan-2-yl)oxy]methyl]amino]-3-phenylpropyl]amino]-3-(pentylamino)propyl]benzoic acid

InChI

InChI=1S/C31H47N3O9/c1-5-6-10-15-32-27(37)23(18-21-13-14-25(42-19-26(35)36)22(16-21)29(39)40)33-28(38)24(17-20-11-8-7-9-12-20)34-30(41)43-31(2,3)4/h7-9,11-14,16,23-24,27-28,30,32-34,37-38,41H,5-6,10,15,17-19H2,1-4H3,(H,35,36)(H,39,40)/t23-,24-,27+,28-,30-/m0/s1

InChI Key

WVFJFYADATXBBE-JIFQQKSFSA-N

Isomeric SMILES

CCCCCN[C@@H]([C@H](CC1=CC(=C(C=C1)OCC(=O)O)C(=O)O)N[C@H]([C@H](CC2=CC=CC=C2)N[C@@H](O)OC(C)(C)C)O)O

Canonical SMILES

CCCCCNC(C(CC1=CC(=C(C=C1)OCC(=O)O)C(=O)O)NC(C(CC2=CC=CC=C2)NC(O)OC(C)(C)C)O)O

Origin of Product

United States

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